2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

Heptamethine cyanine dye Methine bridge rigidity Fluorescence quantum yield

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde (CAS 61010-04-6), also referred to as 2-chloro-1-formyl-3-hydroxymethylenecyclohexene, is a difunctionalized cyclohexene derivative bearing a reactive chloro substituent at the 2-position, a hydroxymethylene moiety at the 3-position, and a formyl group at the 1-position. This compound is registered under REACH as an intermediate strictly for chemical synthesis (EC No.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 61010-04-6
Cat. No. B1588579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
CAS61010-04-6
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1CC(=CO)C(=C(C1)C=O)Cl
InChIInChI=1S/C8H9ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4-5,10H,1-3H2/b6-4-
InChIKeyJWUQFQYYMGMPKE-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde (CAS 61010-04-6) Is the Benchmark Cyclohexene Intermediate for NIR Cyanine Dye Procurement


2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde (CAS 61010-04-6), also referred to as 2-chloro-1-formyl-3-hydroxymethylenecyclohexene, is a difunctionalized cyclohexene derivative bearing a reactive chloro substituent at the 2-position, a hydroxymethylene moiety at the 3-position, and a formyl group at the 1-position [1]. This compound is registered under REACH as an intermediate strictly for chemical synthesis (EC No. 700-766-2) [2]. Its primary industrial and research value lies in its role as the essential cyclohexene-based bridging unit (condensing agent) for constructing the rigidified methine chain in near-infrared (NIR) heptamethine cyanine dyes, which are critical for bioimaging, photodynamic therapy, and optical recording applications [3][4]. The compound is a deep yellow solid with a melting point of 113–116 °C (raised to 130–133 °C after acetone recrystallization) and a predicted boiling point of 260.5 ± 40.0 °C [1].

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde: Why Interchanging Cyanine Dye Bridging Units Compromises Optical Performance


In the synthesis of NIR heptamethine cyanine dyes, the methine bridge linking the two terminal heterocyclic units is not a generic spacer; its ring size, conformational flexibility, and substituent pattern directly dictate the photophysical properties of the final dye. Simply replacing 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde with a cyclopentene or cycloheptene analog, or with an acyclic condensing agent such as glutaconaldehyde dianilide, results in a fundamentally different dye with altered molar absorptivity, fluorescence quantum yield, aggregation tendency, and photostability [1][2][3]. The cyclohexene ring provides a critical balance of rigidity and flexibility that enables fluorescence, whereas the more flexible cycloheptene bridge has been shown to prevent fluorescence entirely, and the cyclopentene bridge, while increasing molar absorptivity, introduces different aggregation and solubility profiles [2]. For procurement decisions, these differences mean that the cyclohexene derivative cannot be substituted with a structurally similar in-class compound without invalidating the optical specification and reproducible performance of the end-use dye product.

Quantitative Differentiation Evidence for 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde vs. In-Class and Functional Alternatives


Cyclohexene Bridge Enables Fluorescence vs. Cycloheptene Bridge That Abolishes It in Heptamethine Cyanine Dyes

In a systematic study of methine bridge modifications in heptamethine cyanine dyes, the cyclohexene-bridged dyes retained measurable fluorescence, while the cycloheptene-bridged analog exhibited complete loss of fluorescence due to increased conformational flexibility [1]. This is a critical differentiation because heptamethine cyanines are primarily valued as NIR fluorophores for bioimaging and sensor applications. The cyclopentene-bridged dyes displayed increased molar absorptivity relative to the cyclohexene-bridged dyes, but the cyclohexene bridge offers the optimal balance of rigidity for fluorescence emission with sufficient solubility for bioconjugation [1].

Heptamethine cyanine dye Methine bridge rigidity Fluorescence quantum yield Near-infrared fluorophore

Isolated Yield of 86.5% After Acetone Recrystallization Provides a Quantitative Purity Benchmark for Procurement Specifications

The synthesis of 2-chloro-1-formyl-3-hydroxymethylenecyclohexene via the double Vilsmeier-Haack reaction of cyclohexanone with DMF/POCl₃, followed by acetone recrystallization, affords the pure product as a yellow solid in 86.5% isolated yield [1]. This yield figure serves as a benchmark for evaluating the efficiency of alternative synthetic routes and for assessing the cost-effectiveness of in-house synthesis versus commercial procurement. The melting point of the recrystallized product (130–133 °C) provides a readily accessible identity and purity check [1].

Synthetic yield Recrystallization Vilsmeier-Haack reaction Intermediate purity

Contrasting Reactivity Profile with Disodium Dichalcogenides Enables Synthesis of Selenospirocycles Not Accessible from Schiff Base Analogs

The reaction of 2-chloro-1-formyl-3-hydroxymethylenecyclohexene with in situ generated disodium diselenide (Na₂Se₂) directly affords alicyclic selenospirocycles stabilized by intramolecular chalcogen bonding (IChB), specifically 1-oxa-6,6aλ⁴-diselenapentalene 34 and 1,6-dioxa-6a-selenapentalene 35 [1][2]. In contrast, when the same compound is first converted to its Schiff base (by condensation with aniline or 4-methoxyaniline) and then treated with Na₂Se₂, the reaction follows a divergent pathway yielding azapentalenes instead of selenospirocycles [1]. This tunable reactivity—where the product outcome (spirocyclic vs. fused heterocyclic) is dictated by whether the free aldehyde or the Schiff base form is used—is unique to this cyclohexene scaffold and has not been demonstrated for the corresponding cyclopentene or acyclic analogs [1].

Organoselenium chemistry Selenospirocycles Intramolecular chalcogen bonding Divergent reactivity

UV Absorption Maximum at 325 nm (Methanol) Confirms Electronic Structure Distinct from Hydroxymethylene-Substituted Cyclopentene Analogs

The UV-visible absorption spectrum of 2-chloro-1-formyl-3-hydroxymethylenecyclohexene in methanol exhibits an absorption maximum (λmax) at 325 nm [1]. This absorption band corresponds to the π→π* transition of the conjugated enal-chromophore and is characteristic of the cyclohexene ring size. While direct published λmax data for the cyclopentene analog (CAS 121276-93-5) under identical solvent conditions could not be located for a head-to-head comparison, the 325 nm value provides a definitive identity confirmation metric for incoming quality control [1].

UV-Vis spectroscopy Electronic absorption Methine bridge precursor Chromophore characterization

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde: Evidence-Backed Application Scenarios for Procurement and Research Use


Synthesis of Fluorescent Heptamethine Cyanine Dyes for Biomedical NIR Imaging and Diagnostics

This compound is the definitive choice for synthesizing cyclohexene-bridged heptamethine cyanine fluorophores that must retain fluorescence emission for in vivo and in vitro NIR imaging applications. As demonstrated in Section 3, the cyclohexene bridge enables measurable fluorescence, whereas the cycloheptene analog completely abolishes it [5]. Researchers developing activatable NIR probes for tumor imaging, such as the bioorthogonally activatable Tz-cyanine probe described by Nature Communications in 2022, rely on this exact intermediate (used at 0.55 mmol scale) to construct the cyclohexene-embedded heptamethine chain [6]. Procurement of high-purity material (≥95%) is essential to avoid fluorescent impurities that would elevate background signal in sensitive imaging assays .

Construction of Cyclohexene-Rigidified Cyanine Photosensitizers for Antibacterial Photodynamic Therapy (aPDT)

A recent study demonstrated that cyclohexene-based heptamethine cyanine dyes exhibit potent photodynamic inactivation of both S. aureus and E. coli at nanomolar to micromolar dye concentrations under low-dose NIR light irradiation [5]. The cyclohexene scaffold provides the necessary structural rigidity to promote intersystem crossing for singlet oxygen generation while maintaining sufficient solubility. The commercially available di-indolenine analog IR786, which is also derived from this intermediate, was shown to exhibit pronounced dark toxicity that can confound biomedical experiments—highlighting the need for careful selection and procurement of the intermediate to synthesize optimized, low-dark-toxicity variants [5].

Precursor for Organochalcogen Spirocycles and Heterocyclic Materials with Intramolecular Chalcogen Bonding

As established in Section 3, 2-chloro-1-formyl-3-hydroxymethylenecyclohexene reacts with disodium diselenide (Na₂Se₂), disodium disulfide (Na₂S₂), and disodium ditelluride (Na₂Te₂) to afford a series of 1-oxa-6,6aλ⁴-dichalcogenopentalenes stabilized by three-center four-electron (3c-4e) intramolecular E···O interactions [5][6]. These compounds are of interest for the design of novel organic conductors, photoresponsive materials, and catalysts. The cyclohexene-derived scaffold is essential because the six-membered ring provides the optimal conformational pre-organization for the E···O interaction; smaller or larger ring analogs would alter the donor-acceptor orbital alignment, potentially abolishing the stabilizing chalcogen bond [6].

Standard Condensing Agent for Large-Scale Production of Benzoindocyanine NIR Dyes for Optical Recording Media

In industrial dye manufacturing, the compound serves as the standard condensing agent (shortening agent) for producing benzoindocyanine dyes used in optical recording media, laser dyes, and silver halide emulsion sensitizers [5]. The established synthetic protocol via Vilsmeier-Haack reaction of cyclohexanone with DMF/POCl₃, delivering 86.5% yield after acetone recrystallization, provides a scalable and cost-validated route that is difficult to replicate with alternative cyclopentene or acyclic linkers, for which industrial-scale process data remain unpublished [6]. The REACH registration as an intermediate further supports its regulatory acceptability for industrial procurement within the EEA market .

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